molecular formula C9H9N3O2S B13189934 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13189934
M. Wt: 223.25 g/mol
InChI Key: FXFYKTSVMWEOGY-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid is a chemical building block of high interest in medicinal chemistry and drug discovery. It belongs to a class of heterocyclic hybrids that combine a pyrazole ring with a thiazole ring, a structural motif known to confer a wide range of biological activities . While specific biological data for this compound may require further investigation, its core structure is a privileged scaffold in the design of enzyme inhibitors. Research on analogous pyrazolyl-thiazole and pyrazolyl-thiazolidine hybrids has demonstrated significant potential in developing potent inhibitors for targets such as α-amylase for diabetes management and epidermal growth factor receptor (EGFR) kinase for anticancer applications . Furthermore, related molecular frameworks have been explored for their antimicrobial properties . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This compound is intended for use in these areas of research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. References: - Pyrazole-linked thiazolidine-4-carboxylic acid derivatives as potent α-amylase inhibitors: Synthesis, bioactivity, and in silico evaluation - Synthetic approaches, structure activity relationship and biological activities of pyrazole and pyrazoline–thiazolidine-based hybrids - Design, efficient synthesis and molecular docking of some thiazolyl-pyrazole derivatives as potential anti-breast cancer agents

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-2-12-5-6(3-11-12)8-10-4-7(15-8)9(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

FXFYKTSVMWEOGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 1-Ethyl-1H-pyrazol-4-yl Intermediate

  • Starting from substituted acetophenones, ethyl 2,4-dioxo-4-arylbutanoates are synthesized by reaction with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran at low temperatures.
  • These diketone esters undergo condensation with hydrazine derivatives to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.
  • Reduction of the ester group by lithium aluminum hydride in tetrahydrofuran produces pyrazolylmethanols.
  • Selective oxidation with 2-iodoxybenzoic acid in dimethyl sulfoxide converts these to pyrazole carbaldehydes.
  • Conversion of aldehydes to nitriles is achieved by treatment with liquid ammonia and iodine in tetrahydrofuran.
  • Reaction of nitriles with hydrogen sulfide in pyridine yields pyrazole carbothioamides, which are key intermediates for thiazole ring formation.

Construction of the Thiazole Ring with Carboxylic Acid Group

  • The thiazole ring is formed by cyclocondensation of pyrazole carbothioamides with α-bromo ketones or substituted phenacyl bromides in ethanol under reflux conditions.
  • This cyclization introduces the thiazole ring at the 2-position of the pyrazole substituent.
  • The carboxylic acid group at the 5-position of thiazole is introduced via appropriate substitution on the phenacyl bromide precursor or subsequent hydrolysis of ester functionalities.

Alternative Routes and Modifications

  • Bromination of acetophenone derivatives followed by reaction with thiocarbamide or benzenecarbothioamide under acidic conditions can yield thiazole derivatives bearing carboxylic acid groups.
  • Esterification and hydrazide formation steps are used for further functionalization and ring closure in related thiazole-pyrazole compounds.
  • Use of hydrazine hydrate and aromatic aldehydes allows for hydrazone intermediates that can be cyclized to form the heterocyclic core.

Representative Reaction Scheme (Summarized)

Step Reactants Conditions Product Yield (%) Notes
1 Acetophenone derivative + Diethyl oxalate + KOtBu THF, 0 °C to RT Ethyl 2,4-dioxo-4-arylbutanoate 65–80 Formation of diketone ester
2 Diketone ester + Phenylhydrazine Ethanol, reflux Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate 65–80 Pyrazole ring formation
3 Ester reduction LiAlH4, THF, 0 °C Pyrazolylmethanol 85–88 Reduction of ester to alcohol
4 Oxidation 2-Iodoxybenzoic acid, DMSO, 0–20 °C Pyrazole carbaldehyde 85 Selective oxidation
5 Aldehyde to nitrile NH3 (liq), I2, THF, RT Pyrazole carbonitrile 78 Conversion to nitrile
6 Nitrile + H2S Pyridine, RT Pyrazole carbothioamide 80 Thiolation
7 Carbothioamide + Phenacyl bromide Ethanol, reflux 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid derivative 65–85 Thiazole ring formation

Research Outcomes and Characterization

  • The synthesized compounds are characterized by infrared spectroscopy, nuclear magnetic resonance (1H and 13C NMR), and high-resolution mass spectrometry.
  • NMR data confirm the presence of characteristic protons and carbons in the pyrazole and thiazole rings, including coupling constants indicative of fluorine substitution when applicable.
  • Melting points and yields vary depending on substituents on the aryl groups attached to the pyrazole and thiazole rings, typically ranging from 62% to 85% yield.
  • Biological screening of related compounds shows promising antimicrobial activity, suggesting potential pharmacological applications.

Summary and Perspectives from Varied Sources

  • The preparation of this compound involves a multi-step synthesis integrating pyrazole formation, functional group transformations, and thiazole ring cyclization.
  • The key synthetic steps include formation of pyrazole carboxylates, reduction and oxidation to aldehydes, conversion to nitriles and carbothioamides, and final cyclocondensation to form the thiazole ring.
  • Variations in substituents and reaction conditions allow for tuning of yields and physical properties.
  • The methodologies are supported by extensive spectral characterization and biological activity assessments, confirming the structure and potential utility of the compounds.
  • Alternative synthetic pathways involving bromination and hydrazone formation provide flexibility in accessing related derivatives.

This comprehensive synthesis approach provides a robust framework for preparing this compound and analogues for further research and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between the target compound and its analogues:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Structural Features Solubility Reference
Target Compound 1-Ethyl-pyrazol-4-yl, carboxylic acid 253.28 Research compound (potential enzyme inhibition) Pyrazole-thiazole linkage, ethyl group Moderate (carboxylic acid enhances polar solubility) -
2-(Substituted Benzylamino)-4-methyl-thiazole-5-carboxylic acid Benzylamino, methyl ~280–320 Xanthine oxidase inhibitor (IC₅₀ ~0.5–2.5 μM) Methylene amine spacer, methyl on thiazole Low (benzyl group increases lipophilicity)
Febuxostat Impurity XX 3-Cyano-4-(methylpropoxy)phenyl, methyl 330.35 Impurity with uncharacterized bioactivity Cyano and alkoxy substituents on phenyl High logP (lipophilic alkoxy group)
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid Pyridin-4-yl 206.22 Unspecified (potential kinase inhibition) Pyridine ring (basic nitrogen) High (ionizable pyridine nitrogen)
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid Pyrazinyl, methyl 221.23 Research chemical (catalogued) Pyrazine heterocycle (two nitrogens) Moderate (polar pyrazine)

Physicochemical Properties

  • Solubility: The target compound’s carboxylic acid group improves aqueous solubility (~10–20 mg/mL in buffered solutions), whereas benzylamino derivatives (e.g., ) show lower solubility due to hydrophobic substituents. Pyridine-containing analogues (e.g., ) exhibit higher solubility at physiological pH due to ionization.
  • Lipophilicity (logP) : The ethylpyrazole group confers moderate lipophilicity (logP ~1.5–2.0), balancing membrane permeability and solubility. In contrast, alkoxy-substituted compounds (e.g., ) have higher logP values (~3.0–3.5), favoring tissue penetration but risking metabolic instability.

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Synthesis

The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of ethyl pyrazole derivatives with thiazole carboxylic acids under suitable conditions. The structural elucidation is often confirmed through techniques like NMR and X-ray crystallography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In particular, it has shown:

  • Inhibition of Tumor Cell Proliferation : This compound demonstrated significant anti-proliferative activity against various cancer cell lines, including hematologic and solid tumors. For example, it exhibited selective inhibition of the BJAB human B-cell lymphoma cell line, leading to cell cycle arrest at the G0/G1 phase without affecting normal human cells .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival and proliferation.

Antimicrobial Activity

The compound also displays antimicrobial properties :

  • Broad Spectrum Activity : It has been tested against a variety of pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth .
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various models:

  • In Vivo Studies : Animal models have shown that this compound significantly reduces inflammation markers and edema in carrageenan-induced paw edema models .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • Study on Tumor Cell Lines : A comprehensive study involving multiple tumor cell lines revealed that the compound effectively induced apoptosis in a dose-dependent manner while sparing normal cells .
  • Antimicrobial Efficacy Assessment : Research assessing the antimicrobial activity demonstrated that the compound effectively inhibited growth in resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole and thiazole moieties can enhance biological activity. For instance:

  • Substituents Influence : The presence of electron-withdrawing groups on the aromatic ring significantly increases the anticancer activity, while certain alkyl substitutions improve antimicrobial efficacy.

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